4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole
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Overview
Description
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole is a chemical compound that belongs to the class of sulfonyl-containing pyrazoles This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole typically involves the reaction of 2-fluorobenzene sulfonyl chloride with 1-methyl-1h-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted pyrazoles .
Scientific Research Applications
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Unique due to the presence of both fluorophenyl and sulfonyl groups.
4-(((2-Chlorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Similar structure but with a chlorine atom instead of fluorine.
4-(((2-Bromophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from its analogs .
Properties
Molecular Formula |
C11H11FN2O2S |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)sulfonylmethyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11FN2O2S/c1-14-7-9(6-13-14)8-17(15,16)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3 |
InChI Key |
FBLHGEBQIQZIJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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